4-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride
Description
4-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride is a piperidine-derived compound featuring a 6-bromo-2-naphthyloxy substituent at the 4-position of the piperidine ring, with a hydrochloride counterion enhancing its solubility.
Properties
IUPAC Name |
4-(6-bromonaphthalen-2-yl)oxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO.ClH/c16-13-3-1-12-10-15(4-2-11(12)9-13)18-14-5-7-17-8-6-14;/h1-4,9-10,14,17H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFNVGVWDOWKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC3=C(C=C2)C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-60-3 | |
| Record name | Piperidine, 4-[(6-bromo-2-naphthalenyl)oxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
4-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a brominated naphthalene moiety. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound primarily involves modulation of neurotransmitter systems. It has been identified as a potential inhibitor of monoamine transporters, particularly affecting dopamine and serotonin reuptake, which are crucial in mood regulation and neuropsychiatric conditions .
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial and antiviral properties. The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Neurotransmitter Modulation : A study explored the binding affinity of this compound for dopamine receptors. The compound demonstrated promising results in modulating receptor activity, suggesting potential therapeutic applications in mood disorders .
- Antimicrobial Activity : Research on related compounds showed that derivatives with similar structural features exhibited significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . These findings indicate that the compound may possess broader pharmacological applications.
Comparison with Similar Compounds
Key Structural Differences :
- Halogen placement: Bromine at the 6-position of naphthalene (target) vs. 4-bromo-isopropylphenoxy () alters electronic effects and steric accessibility .
Physicochemical Properties
Critical computed properties from analogues highlight trends:
*Estimated based on structural similarity.
Implications :
- The naphthyl group likely increases logP compared to phenyl-based analogues, suggesting higher membrane permeability but lower aqueous solubility .
Functional and Pharmacological Considerations
- Paroxetine Analogues: The 1,3-benzodioxol and fluorophenyl groups in Paroxetine optimize serotonin reuptake inhibition via steric and electronic complementarity to the target receptor . The naphthyloxy group in the target compound may shift selectivity toward other monoamine transporters or kinases.
- Halogen Effects : Bromine in the target compound and ’s analogue may enhance binding affinity through halogen bonding but could also increase metabolic liability compared to fluorine-containing derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
